molecular formula C25H23N3O3S2 B2799096 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049929-31-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2799096
CAS No.: 1049929-31-8
M. Wt: 477.6
InChI Key: RGJZILWQLMRXSW-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity and anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Benzothiazole derivatives are known to inhibit the cox enzymes , which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory compounds. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .

Result of Action

The result of the compound’s action is likely a reduction in inflammation due to the inhibition of COX enzymes . This could potentially lead to relief from symptoms in conditions associated with inflammation.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-17-12-14-18(15-13-17)33(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJZILWQLMRXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.